molecular formula C8H14O B12533070 (2R)-2-(Prop-2-en-1-yl)oxane CAS No. 673478-36-9

(2R)-2-(Prop-2-en-1-yl)oxane

Cat. No.: B12533070
CAS No.: 673478-36-9
M. Wt: 126.20 g/mol
InChI Key: SJLROWLNDRDYCL-QMMMGPOBSA-N
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Description

(2R)-2-(Prop-2-en-1-yl)oxane is an organic compound belonging to the class of oxanes. Oxanes are six-membered cyclic ethers, which are important in various chemical and biological processes. This compound features a prop-2-en-1-yl group attached to the second carbon of the oxane ring, giving it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Prop-2-en-1-yl)oxane typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable oxane precursor and a prop-2-en-1-yl halide.

    Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution.

    Purification: The product is purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Prop-2-en-1-yl)oxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or alcohols.

    Reduction: Reduction reactions can convert it into saturated derivatives.

    Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used.

    Substitution: Halogenating agents or nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2R)-2-(Prop-2-en-1-yl)oxane has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties or as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (2R)-2-(Prop-2-en-1-yl)oxane involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(Prop-2-en-1-yl)tetrahydrofuran: Similar structure but with a five-membered ring.

    (2R)-2-(Prop-2-en-1-yl)pyran: Similar structure but with a different ring system.

Uniqueness

(2R)-2-(Prop-2-en-1-yl)oxane is unique due to its six-membered oxane ring and the specific positioning of the prop-2-en-1-yl group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications.

Properties

CAS No.

673478-36-9

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(2R)-2-prop-2-enyloxane

InChI

InChI=1S/C8H14O/c1-2-5-8-6-3-4-7-9-8/h2,8H,1,3-7H2/t8-/m0/s1

InChI Key

SJLROWLNDRDYCL-QMMMGPOBSA-N

Isomeric SMILES

C=CC[C@H]1CCCCO1

Canonical SMILES

C=CCC1CCCCO1

Origin of Product

United States

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